N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
“N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Scientific Research Applications
Gastric Antisecretory and Cytoprotective Properties
A novel class of antiulcer agents, the substituted imidazo[1,2-a]pyridines, including compounds structurally related to N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide, have shown both gastric antisecretory and cytoprotective properties. These compounds are neither histamine (H2) receptor antagonists nor prostaglandin analogues but may inhibit the H+/K+-ATPase enzyme involved in gastric acid secretion (Kaminski et al., 1985).
Fluorescent Probes for Mercury Ion
Research has demonstrated the efficacy of novel imidazo[1,2-a]pyridine derivatives, produced via a one-pot reaction involving β-lactam carbenes with 2-pyridyl isonitriles, as efficient fluorescent probes for mercury ions both in acetonitrile and in buffered aqueous solutions. These findings indicate potential applications in environmental monitoring and safety assessments (Shao et al., 2011).
Histamine H2-Receptor Antagonists
Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, structurally similar to this compound, have been synthesized and evaluated for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. This research suggests a novel class of H2-receptor antagonists with significant pharmacological benefits (Katsura et al., 1992).
Melatonin Receptor Ligands
A new class of imidazo[1,2-a]pyridines has been designed and synthesized, showing promising results as melatonin receptor ligands. These compounds have been evaluated for their affinities in binding to melatonin receptors, highlighting their potential in therapeutic applications relating to sleep disorders and circadian rhythm disruptions (El Kazzouli et al., 2011).
Synthesis of 1,2-Diketones
A novel copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines has been developed, facilitating the synthesis of 1,2-carbonyl imidazo[1,2-a]pyridines. This method, utilizing molecular oxygen, offers a new approach to synthesizing important substrates and intermediates for the preparation of fine chemicals, with implications for pharmaceutical development (Wang et al., 2015).
Mechanism of Action
Target of Action
N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide is a compound that has been synthesized for its potential bioactivity Compounds with the imidazo[1,2-a]pyridine core have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
If it acts similarly to other imidazo[1,2-a]pyridines, it may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity .
Biochemical Pathways
If it modulates GABA A receptors, it could influence neurotransmission .
Result of Action
Based on the potential targets of this compound, it could have effects such as cell cycle arrest (if it inhibits cdks), altered signal transduction (if it blocks calcium channels), or modified neurotransmission (if it modulates gaba a receptors) .
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-20-11-15(19)18(12-6-7-12)10-13-9-16-14-5-3-4-8-17(13)14/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAZRZJMBNPRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N(CC1=CN=C2N1C=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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